molecular formula C5H11NO2 B1506238 3-Aminotetrahydro-2H-pyran-4-ol CAS No. 33318-88-6

3-Aminotetrahydro-2H-pyran-4-ol

Cat. No. B1506238
CAS RN: 33318-88-6
M. Wt: 117.15 g/mol
InChI Key: KUCSFTQJADYIQH-UHFFFAOYSA-N
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Description

“3-Aminotetrahydro-2H-pyran-4-ol” is a chemical compound with the molecular formula C5H11NO2 . It is used as a reagent in the preparation of ERR-α inverse agonists . The compound has a molecular weight of 117.15 .


Molecular Structure Analysis

The molecular structure of “3-Aminotetrahydro-2H-pyran-4-ol” consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The “3-Amino” part refers to an amino group (-NH2) attached to the third carbon in the ring, and the “4-ol” part refers to a hydroxyl group (-OH) attached to the fourth carbon in the ring .


Physical And Chemical Properties Analysis

“3-Aminotetrahydro-2H-pyran-4-ol” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Oligopeptides

3-Aminotetrahydro-2H-pyran-4-ol has been utilized in the synthesis of constrained linear oligopeptides. Researchers Stoykova, Linden, and Heimgartner (2013) demonstrated its application in the formation of dipeptides like N-(4-aminotetrahydro-2H-pyran-4-yl)prolinate. These oligopeptides are known for adopting rigid helical conformations, which is significant for studying peptide structure and function (Stoykova, Linden, & Heimgartner, 2013).

Structural and Spectroscopic Analysis

In 2020, Bennett and Murphy isolated a compound related to 3-Aminotetrahydro-2H-pyran-4-ol, which was characterized using various spectroscopic techniques. This study contributes to the understanding of the structural and spectroscopic properties of compounds within this chemical family (Bennett & Murphy, 2020).

Synthesis of Pyran Derivatives

Research in 1998 by Cimarelli and Palmieri focused on the stereoselective synthesis of 5-alkyliden-6-aminotetrahydro-2-pyranones. The study highlighted an isomerization mechanism involving hydroxytetrahydro-2-pyridinones, a process relevant to the development of new synthetic pathways for pyran derivatives (Cimarelli & Palmieri, 1998).

Catalytic Applications

Meglumine was reported as an efficient catalyst for one-pot, three-component combinatorial synthesis involving derivatives of 3-Aminotetrahydro-2H-pyran-4-ol. This method, explored by Guo et al. in 2013, is significant for rapidly constructing a diverse library of 4H-pyrans (Guo et al., 2013).

Drug Development and Biological Studies

The compound has been explored in the context of drug development and biological studies. For example, studies on rhenium(I) and (V) compounds with Schiff bases derived from 4-aminotetrahydropyran, conducted by Jadoo, Booysen, and Akerman in 2017, focused on its potential DNA binding capabilities, highlighting its relevance in medicinal chemistry (Jadoo, Booysen, & Akerman, 2017).

Mechanism of Action

The mechanism of action of “3-Aminotetrahydro-2H-pyran-4-ol” is not specified in the search results. As a reagent in the preparation of ERR-α inverse agonists, it may contribute to the biological activity of these compounds .

Safety and Hazards

The compound is classified as potentially harmful if swallowed, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its vapors, mist, or gas, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-aminooxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCSFTQJADYIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717400
Record name 2-Amino-1,5-anhydro-2,4-dideoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminotetrahydro-2H-pyran-4-ol

CAS RN

33318-88-6
Record name 2-Amino-1,5-anhydro-2,4-dideoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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